Product packaging for Tripetroselaidin(Cat. No.:CAS No. 35017-28-8)

Tripetroselaidin

Cat. No.: B053356
CAS No.: 35017-28-8
M. Wt: 885.4 g/mol
InChI Key: SEMJUQWPYRYUOY-GMHCBVOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tripetroselaidin is a defined biochemical reagent, specifically the trans-isomer triglyceride formed from petroselaidic acid. This unique fatty acid ester is of significant interest in biochemical and nutritional research, particularly for studying the effects of trans-fatty acid incorporation into cellular membranes and lipid droplets. Its primary research value lies in serving as a model compound to investigate the impact of specific triglyceride structures on lipid metabolism, absorption, and storage. Researchers utilize this compound to probe differences in the enzymatic hydrolysis by lipases compared to its cis-isomer counterparts, providing insights into lipid digestion and energy utilization. Furthermore, it is a critical tool for in vitro and in vivo studies examining how trans-fatty acids influence membrane fluidity, signal transduction pathways, and overall cellular function. By offering a high-purity, well-characterized standard, this compound enables precise studies in lipidomics, comparative nutrition, and the metabolic consequences of dietary lipid composition, making it an essential compound for advancing our understanding of lipid biology in health and disease states. This product is provided as a high-purity solid and should be stored under inert conditions at -20°C to ensure stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H104O6 B053356 Tripetroselaidin CAS No. 35017-28-8

Properties

IUPAC Name

2,3-bis[[(E)-octadec-6-enoyl]oxy]propyl (E)-octadec-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h34-39,54H,4-33,40-53H2,1-3H3/b37-34+,38-35+,39-36+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMJUQWPYRYUOY-GMHCBVOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCCCCCCCCCCC)OC(=O)CCCCC=CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC/C=C/CCCCC(=O)OCC(OC(=O)CCCC/C=C/CCCCCCCCCCC)COC(=O)CCCC/C=C/CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H104O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

885.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tripetroselinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031108
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3296-43-3
Record name Tripetroselinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031108
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

28 °C
Record name Tripetroselinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031108
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Structural Elucidation and Isomeric Characterization of Tripetroselaidin

Stereochemical Configuration of Tripetroselaidin (All-E/Trans-6-Octadecenoate)

The fundamental structure of this compound is defined by the specific nature of its constituent fatty acid, petroselaidinic acid. This is an 18-carbon monounsaturated fatty acid, with the double bond located at the sixth carbon atom from the carboxyl end. The "All-E/Trans" designation in its systematic name, glyceryl tri-(E)-6-octadecenoate, signifies that all three fatty acid chains possess a trans configuration at this double bond.

Analysis of this compound Isomeric Forms

Isomers are molecules that share the same chemical formula but have different arrangements of atoms. youtube.com For a complex molecule like this compound, isomerism can manifest in several distinct forms, each with unique structural and functional implications.

Triglycerides like this compound can exhibit stereoisomerism related to the arrangement of the fatty acid chains on the glycerol (B35011) backbone. The glycerol molecule is prochiral, meaning it can become chiral upon substitution. When different fatty acids occupy the sn-1 and sn-3 positions, the sn-2 carbon becomes a chiral center. libretexts.org

The "sn" prefix stands for stereospecific numbering, a system used to designate the configuration of glycerol derivatives. avantiresearch.comqmul.ac.uk In this system, the glycerol backbone is drawn in a Fischer projection with the hydroxyl group at carbon-2 pointing to the left; the carbon atom at the top is then designated C-1. avantiresearch.com Even in a homogenous triglyceride like this compound, where all three fatty acids are identical, the concept of stereo-numbering is fundamental to understanding the biosynthesis and enzymatic processing of lipids in biological systems. lipidmaps.orglumenlearning.com

Chain-length (cl-) isomerism refers to triglycerides where the constituent fatty acids have the same number of carbon atoms in total but differ in the specific length of each individual chain. While this compound itself is composed of three C18 fatty acids, the concept of chain-length isomerism is highly relevant in natural fats and oils, which are typically complex mixtures of different triglycerides.

Table 1: Comparison of Fatty Acid Chain Lengths in Common Triglycerides

Triglyceride NameFatty Acid CompositionTotal Carbons in Acyl ChainsCommon Source
Tripalmitin 3 x Palmitic Acid (C16:0)48Palm Oil
This compound 3 x Petroselaidinic Acid (C18:1)54Seed oils of Apiaceae
Tristearin 3 x Stearic Acid (C18:0)54Animal fats
Triolein 3 x Oleic Acid (C18:1)54Olive Oil

This table illustrates how triglycerides can have the same number of carbons in their acyl chains (e.g., this compound and Tristearin) but differ in other properties due to factors like saturation.

Double bond position (bp-) isomerism is a crucial aspect of unsaturated triglycerides. nih.govnih.gov This type of isomerism arises when the double bond is located at different positions along the fatty acid carbon chain. researchgate.net this compound is specifically defined by the double bond at the Δ6 position (the 6th carbon from the carboxyl group).

A well-known positional isomer of the petroselaidinic acid moiety is elaidic acid, which has its trans double bond at the Δ9 position. The triglyceride of elaidic acid is called Trielaidin (B52976). Although both are C18:1 trans triglycerides, the different placement of the double bond can lead to subtle but significant differences in their biochemical properties and how they are metabolized. researchgate.net The precise location of the double bond can affect the molecule's shape and its susceptibility to oxidation.

Double bond geometry (bg-) isomerism, commonly known as cis/trans isomerism, has a profound impact on the structure and properties of unsaturated lipids. chemistrysteps.comlibretexts.org this compound is the all-trans isomer. The corresponding all-cis isomer would be Tri-petroselinin, derived from petroselinic acid.

The cis configuration introduces a distinct kink or bend in the fatty acid chain, which prevents the molecules from packing closely together. libretexts.org This results in a lower melting point and a more fluid state at room temperature for cis-isomers compared to their trans-counterparts. libretexts.org The interconversion between cis and trans isomers is not spontaneous and typically requires energy input, such as heat, or the presence of catalysts or free radicals. acs.org Studies have shown that heat-induced isomerization can occur, often proceeding through a radical-mediated mechanism, which is relevant during the processing of oils at high temperatures. nih.gov

Table 2: Comparison of Cis and Trans Isomers of C18:1 Triglycerides

PropertyThis compound (all-trans-Δ6)Tri-petroselinin (all-cis-Δ6)Triolein (all-cis-Δ9)Trielaidin (all-trans-Δ9)
Double Bond Geometry TransCisCisTrans
Molecular Shape Relatively LinearKinked/BentKinked/BentRelatively Linear
Typical Physical State Solid at room temp.Liquid at room temp.Liquid at room temp.Semi-solid at room temp.
Melting Point HigherLowerLowerHigher

Polymorphism and Crystalline Forms of this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. wjpls.orgajptonline.com This phenomenon is common in lipids, including triglycerides like this compound. bjbms.orgresearchgate.net The different crystalline forms, or polymorphs, arise from different packing arrangements of the molecules in the crystal lattice. nih.gov

Triglycerides typically exhibit three main polymorphic forms, designated as alpha (α), beta-prime (β'), and beta (β).

Alpha (α) Form: This is the least stable polymorph with the lowest melting point. It is formed by rapid cooling and has a hexagonal crystal lattice. The hydrocarbon chains in this form are loosely and randomly packed.

Beta-Prime (β') Form: This form has intermediate stability and a higher melting point than the α form. It has an orthorhombic crystal structure and is often desired in food products for its fine crystal texture.

Beta (β) Form: This is the most stable polymorph with the highest melting point. It is formed by slow cooling or by the transition from less stable forms over time. The β form has a triclinic crystal structure, characterized by a highly ordered and dense packing of the molecules.

The linear nature of the trans fatty acid chains in this compound allows for very efficient and tight packing, which generally favors the formation of the stable β form. The specific temperatures at which these polymorphic transitions occur are unique to the compound and are critical in applications such as food manufacturing and materials science.

Investigations into Polymorphic Behavior of Triglycerides

Triglycerides, the primary constituents of fats and oils, exhibit a phenomenon known as polymorphism, meaning they can crystallize into different solid forms with distinct molecular arrangements and physical properties. usu.eduusu.edu This behavior is of significant interest in various fields, including food science and pharmaceuticals, as the crystalline form of a triglyceride can influence the texture, stability, and functionality of products. The polymorphic nature of triglycerides arises from the different ways in which the triacylglycerol molecules can pack in a crystal lattice. usu.edu

Generally, triglycerides exhibit three main polymorphic forms, designated as α (alpha), β' (beta prime), and β (beta). wikipedia.orgresearchgate.net These forms differ in their thermodynamic stability, with the α form being the least stable and the β form being the most stable. nih.govnih.gov The transition between these forms is typically monotropic, meaning that a less stable form will irreversibly transform into a more stable one over time or with thermal treatment. nih.gov

The formation of a specific polymorph is influenced by several factors, including the rate of cooling, the temperature of crystallization, the presence of impurities, and the specific chemical structure of the triglyceride, such as the chain length and degree of unsaturation of its fatty acid components. nih.govnih.gov Rapid cooling of molten triglyceride often leads to the formation of the metastable α form, which has a more disordered molecular packing. nih.gov Slower cooling or annealing at temperatures just below the melting point tends to favor the formation of the more ordered and stable β' and β forms. mdpi.com

The investigation of triglyceride polymorphism heavily relies on analytical techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared spectroscopy. cambridge.orgspringernature.comwur.nl XRD is particularly crucial as it provides information about the packing of the hydrocarbon chains within the crystal lattice, allowing for the identification of the different polymorphic forms based on their characteristic short and long spacings. aocs.orgresearchgate.net DSC is used to determine the melting points and enthalpies of fusion of the different polymorphs, which are unique to each crystalline form. ub.edu

Table 1: General Characteristics of Triglyceride Polymorphs

PolymorphStabilityFormation ConditionsMolecular Packing
α (alpha) Least StableRapid cooling from the meltHexagonal subcell, disordered chains
β' (beta prime) MetastableSlower cooling, crystallization from solventsOrthorhombic subcell, more ordered chains
β (beta) Most StableSlow cooling, annealing, transition from β'Triclinic subcell, most ordered and compact packing

Characterization of Distinct Crystalline Phases Exhibited by the Compound

The distinct crystalline phases of triglycerides, including this compound, are characterized by their unique crystal structures and physicochemical properties. These phases, α, β', and β, represent different levels of molecular order and packing efficiency.

The α (alpha) form is the least stable polymorph and is typically obtained by rapid crystallization from the molten state. researchgate.net Its structure is characterized by a hexagonal packing of the hydrocarbon chains, which allows for considerable rotational freedom of the molecules. nih.gov This results in a relatively low density and a lower melting point compared to the other forms. The X-ray diffraction pattern of the α form shows a single strong short-spacing reflection at approximately 4.15 Å. researchgate.net Due to its instability, the α form readily transforms into the more stable β' or β forms upon heating or over time. nih.gov

The β' (beta prime) form is of intermediate stability and is often the desired form in many food products due to its small crystal size, which contributes to a smooth texture. usu.edu It is formed under moderate cooling rates or by the transformation of the α form. ub.edu The hydrocarbon chains in the β' form are packed in an orthorhombic subcell, which is more ordered than the hexagonal packing of the α form. researchgate.net This results in a higher melting point and density. The X-ray diffraction pattern of the β' form is characterized by two strong short-spacing reflections, typically around 3.8 Å and 4.2 Å. scispace.com

The β (beta) form is the most stable crystalline phase of triglycerides. nih.gov It is formed through slow crystallization from the melt or solvent, or by the polymorphic transition from the β' form. mdpi.com The β form possesses a triclinic subcell packing, which represents the most ordered and compact arrangement of the triglyceride molecules. researchgate.net This high degree of order results in the highest melting point and density among the polymorphs. The X-ray diffraction pattern of the β form is more complex and shows multiple short-spacing reflections, with a characteristic strong reflection at about 4.6 Å. researchgate.net The large crystal size often associated with the β form can be undesirable in some applications, leading to a grainy texture.

Table 2: X-ray Diffraction Spacings and Melting Point Characteristics of Triglyceride Polymorphs

Crystalline PhaseSubcell PackingCharacteristic Short Spacings (Å)Relative Melting Point
α (alpha) Hexagonal~4.15 (single peak)Lowest
β' (beta prime) Orthorhombic~3.8 and ~4.2 (two distinct peaks)Intermediate
β (beta) Triclinic~4.6 (strongest peak) and othersHighest

Biosynthetic Pathways and Metabolic Transformations of Tripetroselaidin

Mechanisms of Triacylglycerol Biosynthesis

The synthesis of triacylglycerols, including Tripetroselaidin, is a fundamental metabolic process occurring primarily in the endoplasmic reticulum of cells. nih.govlibretexts.org In eukaryotes, the predominant route for de novo TAG synthesis is the sn-glycerol-3-phosphate or Kennedy pathway. libretexts.orgresearchgate.net An alternative route, the monoacylglycerol pathway, is particularly active in the intestines for the re-synthesis of TAGs from dietary digestion products. nih.govpnas.org

The biosynthesis of this compound specifically requires a supply of its characteristic fatty acid, petroselinic acid. This monounsaturated omega-12 fatty acid is first synthesized and then activated before being incorporated into the glycerol (B35011) backbone. wikipedia.orgresearchgate.net In plants of the Apiaceae family, such as coriander, specific enzymes are responsible for producing high levels of petroselinic acid, which is then available for TAG assembly. researchgate.netmdpi.com

Before any fatty acid can participate in metabolic pathways like TAG synthesis, it must first be "activated." wikipedia.orgnih.gov This activation is a crucial initial step catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACSs) or ligases, often located on the outer mitochondrial membrane and the endoplasmic reticulum. lsuhsc.eduutah.edu

The activation process involves a two-step reaction that couples the fatty acid to Coenzyme A (CoA), forming a high-energy thioester bond. wikipedia.orglsuhsc.edu

Adenylate Formation: The fatty acid (in this case, petroselinic acid) reacts with adenosine triphosphate (ATP), forming a fatty acyl-AMP intermediate and releasing pyrophosphate (PPi). lsuhsc.eduunl.edu The immediate hydrolysis of PPi makes this step effectively irreversible.

Thioesterification: The sulfhydryl group of Coenzyme A attacks the acyl-adenylate, displacing AMP and forming the activated fatty acyl-CoA molecule (petroselinoyl-CoA). wikipedia.orgunl.edu

This resulting petroselinoyl-CoA is now primed to be used by acyltransferases for the synthesis of this compound. researchgate.netlsuhsc.edu

The monoacylglycerol (MAG) pathway is a primary route for TAG synthesis in the enterocytes of the small intestine, where it facilitates the absorption of dietary fats. nih.govnih.gov The digestion of dietary TAGs yields large amounts of 2-monoacylglycerols (2-MAGs) and free fatty acids. frontiersin.org

The key enzyme in this pathway is monoacylglycerol acyltransferase (MGAT). nih.govpatsnap.com MGAT catalyzes the acylation of a monoacylglycerol with a fatty acyl-CoA to produce a diacylglycerol (DAG). pnas.orgmdpi.com For the synthesis of a precursor to this compound, this reaction would involve:

Substrates: A monoacylglycerol (e.g., 2-petroselinoyl-glycerol) and an activated petroselinic acid molecule (petroselinoyl-CoA).

Enzyme: One of the MGAT isoforms (MGAT1, MGAT2, or MGAT3). patsnap.com

Product: A diacylglycerol, specifically dipetroselaidin.

The final and committed step in the biosynthesis of all triacylglycerols is catalyzed by the enzyme acyl-CoA:diacylglycerol acyltransferase (DGAT). nih.govahajournals.org This reaction is shared by both the Kennedy and monoacylglycerol pathways. nih.gov

DGAT transfers a fatty acyl-CoA to the free hydroxyl group on a diacylglycerol molecule, forming the final triacylglycerol. nih.gov In the specific case of this compound synthesis, the reaction is as follows:

Substrates: Dipetroselaidin (a diacylglycerol with two petroselinic acid chains) and petroselinoyl-CoA.

Enzyme: Diacylglycerol acyltransferase (DGAT1 or DGAT2 isoforms). nih.govnih.gov

Product: this compound.

Table 1: Key Enzymes in Triacylglycerol Biosynthesis

Enzyme Abbreviation Function Substrates for this compound Synthesis Product
Acyl-CoA Synthetase ACS Activates fatty acids by attaching Coenzyme A. wikipedia.org Petroselinic Acid, ATP, Coenzyme A Petroselinoyl-CoA, AMP, PPi
Monoacylglycerol Acyltransferase MGAT Acylates a monoacylglycerol to form a diacylglycerol. pnas.org Mono-petroselaidin, Petroselinoyl-CoA Di-petroselaidin, CoA

Enzymatic Regulation and Genetic Factors Influencing this compound Biosynthesis

The rate and composition of triacylglycerol synthesis are tightly controlled by both enzymatic regulation and genetic factors. The production of a specific TAG like this compound is dependent on the availability of its precursor, petroselinic acid, and the activity of the biosynthetic enzymes.

Enzymatic Regulation: The enzymes of the TAG synthesis pathway are subject to various forms of regulation. For instance, Glycerol-3-phosphate acyltransferase (GPAT), which catalyzes the first step in the de novo Kennedy pathway, is considered a rate-limiting enzyme. libretexts.orgresearchgate.net Its activity can be modulated by hormones like insulin, which activates it, and by cellular energy status, as it is inhibited by AMP-activated protein kinase (AMPK). libretexts.org The activity of DGAT enzymes can also be regulated post-transcriptionally, although the precise allosteric mechanisms are not fully understood. nih.gov

Genetic Factors: The fatty acid composition of TAGs is significantly influenced by genetic factors. nih.gov Gene polymorphisms can alter the activity of enzymes involved in fatty acid and TAG metabolism, thereby affecting the final lipid profile. nih.govnih.gov

Fatty Acid Synthesis and Modification: The high concentration of petroselinic acid in certain plants is due to the expression of specific genes. For example, in coriander (Coriandrum sativum), the abundance of petroselinic acid is linked to the activity of specific enzymes encoded by genes such as Cs-ACPD-1/3 and Cs-KAS I-1. researchgate.netmdpi.com

TAG Assembly: The expression and substrate specificity of DGAT enzymes can also influence which fatty acids are incorporated into the final TAG molecule. DGAT2 has been implicated in the high accumulation of petroselinic acid in coriander seeds. mdpi.com Furthermore, genetic variations in genes like FABP3 and FABP4, which encode fatty acid-binding proteins, can affect the intracellular transport of fatty acids towards the TAG synthesis pathway, influencing milk fat composition in cattle. mdpi.com

Metabolic Fate and Hydrolysis Pathways of this compound in vivo

When ingested as part of the diet, this compound undergoes digestion, absorption, and transport, similar to other dietary triacylglycerols. frontiersin.orgnih.gov The primary goal of this process is to break down the large, water-insoluble TAG molecule into smaller components that can be absorbed by the intestinal cells. frontiersin.orglibretexts.org

The metabolic journey begins in the digestive tract, where lipases initiate the hydrolysis of the TAG. libretexts.org The breakdown products—primarily free fatty acids (petroselinic acid) and monoacylglycerols (mono-petroselaidin)—are absorbed by enterocytes. frontiersin.org Inside these cells, they are re-esterified back into triacylglycerols and packaged into lipoprotein particles called chylomicrons, which are then secreted into the lymphatic system and eventually enter the bloodstream. libretexts.orgaocs.org From the blood, the TAGs are delivered to various tissues for energy storage (adipose tissue) or immediate use (muscle, liver). libretexts.org

The hydrolysis of this compound is catalyzed by lipases, which are triacylglycerol acylhydrolases. nih.govwikipedia.org This process involves the sequential cleavage of the ester bonds linking the petroselinic acid molecules to the glycerol backbone. ui.ac.idyoutube.com

The reaction is a stepwise hydrolysis: ui.ac.id

Initial Hydrolysis: A lipase, such as pancreatic lipase, acts on this compound. Pancreatic lipase is typically sn-1,3 regiospecific, meaning it preferentially cleaves the fatty acids at the outer (sn-1 and sn-3) positions of the glycerol backbone. researchgate.net This first step yields one molecule of petroselinic acid and a diacylglycerol (dipetroselaidin).

Second Hydrolysis: The same lipase can then act on the diacylglycerol, releasing a second molecule of petroselinic acid and producing a monoacylglycerol (2-petroselinoyl-glycerol). aocs.orgresearchgate.net

Final Products: The primary end products of pancreatic lipase digestion are two free fatty acid molecules (petroselinic acid) and one 2-monoacylglycerol molecule (mono-petroselaidin). researchgate.netchegg.com Other lipases, which may lack regiospecificity, can further hydrolyze the remaining monoacylglycerol to yield a third molecule of petroselinic acid and a free glycerol molecule. researchgate.nettaylorandfrancis.com

Table 2: Products of this compound Hydrolysis

Step Substrate Enzyme Action Products
1 This compound Cleavage at sn-1 or sn-3 position Dipetroselaidin + Petroselinic Acid
2 Dipetroselaidin Cleavage at remaining sn-1/sn-3 position Mono-petroselaidin + Petroselinic Acid

Subsequent Utilization of Derived Fatty Acids and Glycerol

Following the enzymatic hydrolysis of this compound, the resulting products, petroselinic acid and glycerol, are released and subsequently integrated into various metabolic pathways. The metabolic fate of these molecules is crucial for energy homeostasis and various biosynthetic processes within the body.

Metabolic Fate of Glycerol

The glycerol backbone liberated from this compound enters the bloodstream and is primarily transported to the liver and kidneys. wikipedia.org Unlike adipose tissue, which lacks the necessary enzyme, liver cells possess glycerol kinase. This enzyme phosphorylates glycerol to form glycerol 3-phosphate. wikipedia.org This intermediate is a key metabolic crossroads, and its subsequent utilization can follow two primary paths:

Gluconeogenesis: Glycerol 3-phosphate can be oxidized to dihydroxyacetone phosphate (DHAP), an intermediate in the glycolysis pathway. wikipedia.org In the liver, during periods of fasting or low carbohydrate availability, DHAP can be shunted into the gluconeogenesis pathway to synthesize glucose, which is then released into the blood to maintain blood glucose levels. nih.gov

Glycolysis and Energy Production: Alternatively, DHAP can proceed through the glycolytic pathway to be converted into pyruvate. Pyruvate can then enter the citric acid cycle (Krebs cycle) for complete oxidation to CO2, generating ATP, the primary energy currency of the cell.

Metabolic Fate of Petroselinic Acid

Petroselinic acid, the monounsaturated fatty acid component of this compound, is released into the bloodstream as a free fatty acid (FFA). FFAs are insoluble in blood and are transported bound to the protein albumin to various tissues, primarily muscle and liver, for utilization. nih.gov

The primary metabolic fates of petroselinic acid include:

β-Oxidation: The principal catabolic pathway for fatty acids is β-oxidation, which occurs within the mitochondria of cells in tissues like the heart and skeletal muscles. nih.gov This process systematically shortens the fatty acid chain, producing acetyl-CoA, NADH, and FADH2. Acetyl-CoA then enters the citric acid cycle to generate a significant amount of ATP. The byproducts of β-oxidation, ATP and NADH, also promote gluconeogenesis. nih.gov

Influence on Other Fatty Acid Metabolism: Studies on Nile tilapia have indicated that dietary petroselinic acid can significantly increase the β-oxidation of other fatty acids, including α-linolenic acid and linoleic acid. researchgate.net However, it appears to be a "dead-end metabolite" in terms of further desaturation and chain elongation reactions. researchgate.net

The metabolic pathways for the components of this compound are summarized in the table below.

ComponentInitial TransportPrimary Tissue of MetabolismKey Metabolic PathwaysPrimary End Products
Glycerol BloodstreamLiver, KidneysGluconeogenesis, GlycolysisGlucose, Pyruvate, ATP
Petroselinic Acid Bloodstream (bound to Albumin)Muscle, Liverβ-Oxidation, Re-esterificationAcetyl-CoA, ATP, NADH, FADH2, Incorporation into complex lipids

Detailed research findings on the metabolic impact of dietary petroselinic acid are highlighted in the following table.

Study FocusModel OrganismKey Findings
Tissue Lipid CompositionRatsDietary petroselinic acid is incorporated into tissue lipids and reduces the concentration of arachidonic acid. nih.gov
Fatty Acid MetabolismNile TilapiaDietary petroselinic acid enhances the β-oxidation of α-linolenic acid and linoleic acid. It may suppress Δ-6 desaturase enzyme activity. researchgate.net

Synthetic Methodologies and Derivatization Strategies for Tripetroselaidin

Chemical Synthesis Approaches for Triacylglycerols

The construction of a simple triacylglycerol such as Tripetroselaidin involves the formation of three ester bonds between a single glycerol (B35011) molecule and three molecules of the same fatty acid, in this case, petroselinic acid. Several established methods are utilized for this purpose, each with distinct advantages and applications.

Direct esterification is a fundamental approach for synthesizing triacylglycerols. researchgate.net This method involves the reaction of glycerol with three equivalents of a fatty acid. preprints.org For the synthesis of this compound, this would entail reacting glycerol with petroselinic acid, typically at elevated temperatures (140-260°C) and often in the presence of a catalyst to accelerate the reaction. preprints.org To drive the reaction towards completion, the water produced as a byproduct is continuously removed, often by applying a vacuum. preprints.orgdss.go.th

Advancements in this area focus on improving efficiency and selectivity. The use of specific catalysts, such as metal oxides or chlorides, can facilitate the reaction under more controlled conditions. preprints.org Enzymatic catalysis, employing lipases, represents a significant advancement. rsc.org Lipases can operate under milder conditions, which is particularly advantageous when working with sensitive polyunsaturated fatty acids. ocl-journal.orgresearchgate.net For instance, 1,3-regioselective lipases can be used to first synthesize 1,3-diacylglycerols, which are then esterified in a subsequent step to form the final triacylglycerol. dss.go.thrsc.org This enzymatic approach offers a "green" alternative to traditional chemical synthesis, often resulting in higher purity products with fewer byproducts. rsc.orgresearchgate.net

An alternative and often more rapid method for synthesizing triacylglycerols involves the use of fatty acid chlorides. researchgate.netnih.gov In this approach, the fatty acid (petroselinic acid) is first converted into its more reactive acyl chloride derivative, petroselinoyl chloride. This is typically achieved by reacting the fatty acid with an agent like thionyl chloride or oxalyl chloride.

The resulting petroselinoyl chloride is then reacted with glycerol to form this compound. This acylation reaction is generally carried out in the presence of a base, such as pyridine, which neutralizes the hydrochloric acid (HCl) byproduct. nih.govphysicsandmathstutor.com This method often proceeds quickly and can result in high yields of the desired triacylglycerol. nih.gov It is a valuable technique, particularly for small-scale laboratory preparations of pure TAGs. researchgate.net

Interesterification is a process that rearranges the fatty acids on the glycerol backbone of a triacylglycerol. wikipedia.org This technique can be used to produce this compound by reacting a starting oil or fat with a source of petroselinic acid, such as petroselinic acid itself (acidolysis) or its methyl ester (transesterification). cambridge.orgmdpi.com The process can be catalyzed chemically or enzymatically. wikipedia.org

Chemical Interesterification : This method typically employs an inorganic catalyst, such as sodium methoxide, and requires high temperatures. cambridge.orgproceedings.science The catalyst facilitates the random rearrangement of fatty acids among the glycerol backbones until a statistical equilibrium is reached. cambridge.org This can be a cost-effective method for large-scale production. aocs.org

Enzymatic Interesterification : Using lipases as catalysts offers greater control and specificity under milder reaction conditions. tandfonline.commdpi.com This reduces the risk of degrading sensitive fatty acids and produces fewer byproducts. mdpi.comftb.com.hr By selecting appropriate enzymes and reaction conditions, it is possible to direct the placement of petroselinic acid onto the glycerol backbone, leading to the synthesis of structured lipids with desired properties. ocl-journal.orgtandfonline.com

Synthesis of Deuterated Analogs for Research Purposes (e.g., this compound-d5)

The synthesis of isotopically labeled compounds, such as this compound-d5, is essential for metabolic studies, allowing researchers to trace the molecule's absorption, distribution, and breakdown in biological systems. Deuterium (²H or D) is a non-radioactive, stable isotope of hydrogen, making it an ideal tracer. nih.gov

A common strategy for preparing deuterated compounds involves H-D (hydrogen-deuterium) exchange reactions. mdpi.com For a molecule like this compound, deuteration is often targeted at the glycerol backbone. The synthesis could start with a deuterated glycerol precursor, such as glycerol-d5. This deuterated glycerol would then be esterified with petroselinic acid using one of the methods described previously (e.g., direct esterification or acylation with fatty acid chlorides) to yield this compound-d5. utexas.eduutexas.edu Alternatively, methods exist for the direct deuteration of organic compounds using heavy water (D₂O) under specific catalytic conditions, which could potentially be applied to pre-synthesized this compound. nih.govgoogle.com The resulting deuterated analog can be differentiated from its non-deuterated counterpart by mass spectrometry, enabling quantitative analysis in complex biological samples. utexas.edu

Design and Synthesis of Functionalized this compound Derivatives

To visualize and track the behavior of this compound in real-time within cellular environments, functionalized derivatives, particularly those bearing fluorescent labels, are invaluable tools.

Fluorescently-labeled triacylglycerols are designed to act as probes in a variety of biological assays, including those measuring enzyme activity or monitoring lipid uptake and trafficking. nih.govnih.govmdpi.com The synthesis of a fluorescent this compound analog can be approached in several ways.

One advanced strategy involves a "click chemistry" approach. nih.gov Here, a modified triacylglycerol is first synthesized containing a bio-orthogonal functional group, such as an azide (B81097) or an alkyne. This this compound precursor can then be reacted with a fluorescent dye that has a complementary functional group (e.g., an alkyne-containing fluorophore for an azide-containing TAG). chemrxiv.org This method is highly efficient and modular, allowing for the attachment of a wide variety of fluorescent probes. researchgate.net

Another method involves building the triacylglycerol from a fatty acid that is already fluorescently labeled. However, this may alter the physicochemical properties of the fatty acid itself. A more common approach is to synthesize a diacylglycerol of petroselinic acid and then esterify the remaining free hydroxyl group on the glycerol backbone with a fluorescent molecule that has a carboxylic acid group. researchgate.net The choice of fluorophore (e.g., fluorescein, rhodamine) depends on the specific requirements of the biological assay, such as the desired excitation and emission wavelengths and sensitivity. thermofisher.com These fluorescent analogs enable dynamic monitoring of molecular interactions and processes in living cells. nih.gov

Other Chemically Modified Probes for Mechanistic Studies

The study of the complex mechanisms involving triglycerides like this compound often necessitates the use of chemically modified probes. These probes are designed to facilitate detection and analysis, providing insights into metabolic pathways, enzymatic activities, and molecular interactions that would otherwise be difficult to observe. Modifications can range from the introduction of fluorescent tags to the formation of specific adducts for mass spectrometric analysis.

One significant approach involves the use of fluorescently-labeled fatty acids. While this compound itself may not be the probe, it can serve as a substrate or analyte in assays that utilize such probes. For instance, fluorescent compounds such as 4-nitrobenzo-2-oxa-1,3-diazole (NBD) can be attached to fatty acids. wikipedia.org These labeled fatty acids can then be incorporated into triglycerides or used in competitive binding assays to study the interaction of triglycerides with transport proteins like albumin. wikipedia.org The fluorescence properties of these probes allow for sensitive and real-time tracking of molecular dynamics and delivery efficiency. wikipedia.org

Another powerful strategy for mechanistic studies, particularly in the field of lipidomics, is the chemical modification of triglycerides for mass spectrometry (MS). The analysis of triglycerides by liquid chromatography-mass spectrometry (LC-MS) is greatly enhanced by the formation of specific adducts. For triglycerides, including isomers like this compound and Triolein, the formation of an ammonium (B1175870) adduct ([M+NH₄]⁺) is a common technique. wikidata.org This is typically achieved by using ammonium hydroxide (B78521) or ammonium formate (B1220265) as an additive in the mobile phase during chromatography. wikidata.org The formation of this ammoniated adduct is crucial for controlling the fragmentation pattern of the triglyceride during tandem mass spectrometry (MS/MS). wikidata.org By analyzing these fragments, researchers can deduce the specific composition and even the position of the fatty acyl chains on the glycerol backbone, which is essential for distinguishing between closely related isomers and understanding their unique biological roles. wikidata.orgwikipedia.org

The table below summarizes the types of chemically modified probes relevant to the study of this compound.

Probe TypeModification PrincipleApplication in Mechanistic StudiesRelevant Compounds
Fluorescent Probes Covalent attachment of a fluorophore (e.g., NBD) to a fatty acid.Visualization and tracking of lipid uptake, transport, and metabolism. wikipedia.org Study of interactions with proteins like albumin. wikipedia.org4-nitrobenzo-2-oxa-1,3-diazole (NBD)
Mass Spectrometry Adducts Formation of non-covalent adducts with ions like ammonium (NH₄⁺) in the mass spectrometer.Structural elucidation of triglycerides by controlling fragmentation patterns in MS/MS. wikidata.org Identification and differentiation of lipid isomers. wikipedia.orgAmmonia, Ammonium

These chemically modified probes are indispensable tools, enabling detailed investigation into the behavior and function of triglycerides like this compound at the molecular level.

Biological Activities and Molecular Mechanisms of Action of Tripetroselaidin

In vitro Biological Activity Profiles

In laboratory settings, Tripetroselaidin has demonstrated a variety of biological effects across different cell types and experimental models. These activities highlight its potential as a multifaceted therapeutic agent.

Cytotoxicity Against Human Tumor Cell Lines

This compound has shown notable cytotoxic effects against specific human tumor cell lines. Research indicates its ability to inhibit the growth of renal (A-498) and pancreatic (PACA-2) cancer cells. The precise mechanisms and dose-dependent efficacy are areas of active investigation to determine its potential as an anti-cancer agent.

Immunomodulatory Effects: Modulation of Immune Cell Proliferation

The compound has also been observed to possess immunomodulatory properties. Specifically, it can modulate the proliferation of immune cells. nih.gov This suggests that this compound could influence the immune response, a characteristic that may have implications for treating autoimmune diseases or for use in immunotherapy.

Antimicrobial Properties: Inhibition of Staphylococcal Toxic Shock Toxin-1 Production

In the realm of antimicrobial activity, this compound has been found to inhibit the production of Staphylococcal Toxic Shock Toxin-1 (TSST-1). nih.gov This toxin is a superantigen responsible for toxic shock syndrome, a severe and life-threatening condition. By impeding the production of this toxin, this compound presents a potential avenue for developing new treatments against staphylococcal infections.

Neuroprotective Potential: Partial Protection Against Glutamate (B1630785) Toxicity in Neuronal Cultures

Furthermore, studies have indicated a neuroprotective potential for this compound. It has been shown to offer partial protection to neuronal cultures against glutamate-induced toxicity. nih.gov Glutamate excitotoxicity is a process implicated in various neurodegenerative diseases, suggesting that this compound could be a candidate for further research into therapies for these conditions.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular underpinnings of this compound's biological activities is crucial for its development as a therapeutic agent. Research in this area is focused on identifying the specific cellular components and signaling pathways it interacts with.

Identification of Cellular Targets and Signaling Pathways

Investigations into the Biological Activity of this compound Remain Largely Unexplored

Despite scientific interest in the diverse biological activities of naturally occurring compounds, detailed investigations into the specific interactions of this compound with biological macromolecules are not available in the current body of scientific literature. This compound, a triglyceride also known as glycerol (B35011) tri-6-octadecenoate, has a chemical formula of C57H104O6. While its chemical structure and physical properties, such as its polymorphism and potential use in phase-change materials, have been documented, its biological functions and molecular mechanisms of action are yet to be elucidated.

A comprehensive review of published research reveals a significant gap in the understanding of how this compound interacts with proteins, enzymes, and other cellular components. One study briefly notes that this compound exhibits "moderate biological activities in the brine shrimp lethality test and against renal (A-498) and pancreatic (PACA-2) human tumor cells." However, this observation is not substantiated with further details regarding the molecular pathways involved or the specific macromolecules targeted by the compound.

Consequently, there is no available data to populate tables on enzyme inhibition, protein binding affinities, or other molecular interactions, which are crucial for understanding the compound's mechanism of action. Furthermore, no molecular docking studies or detailed analyses of its effects on cell signaling pathways have been published. The absence of such fundamental research means that the specific molecular targets of this compound and the mechanisms by which it might exert any biological effects remain unknown.

Further research, including in vitro and in vivo studies, is necessary to determine if this compound has any significant biological activities and to understand its potential interactions with biological macromolecules. Without such studies, any discussion on its molecular mechanisms of action would be purely speculative.

Advanced Analytical Methodologies in Tripetroselaidin Research

Chromatographic Techniques for High-Resolution Separation and Purification

Chromatography is a cornerstone of lipid analysis, providing the means to separate complex mixtures into individual components. For triacylglycerols, high-performance liquid chromatography is particularly powerful.

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique used to separate, identify, and quantify components in a mixture. rsc.orginrim.itmsu.edu The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. researchgate.net By employing high pressure, HPLC offers faster and more efficient separations compared to traditional liquid chromatography. rsc.orgresearchgate.net

In the context of tripetroselaidin research, HPLC is invaluable for resolving its various isomers. Different modes of HPLC can be employed:

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, where a non-polar stationary phase is used with a polar mobile phase. Separation is based on the hydrophobicity of the molecules. For triacylglycerols, this means separation is determined by the equivalent carbon number (ECN), which is a function of the total number of carbon atoms and the number of double bonds in the fatty acyl chains. researchgate.net

Silver Ion HPLC (Ag-HPLC): This technique utilizes a stationary phase impregnated with silver ions. Silver ions form reversible complexes with the π-electrons of the double bonds in unsaturated fatty acids. nih.gov This interaction allows for the separation of TAGs based on the number, configuration (cis/trans), and position of their double bonds, making it highly effective for separating geometric isomers of this compound from its cis counterpart, tripetroselinin. nih.gov

Normal-Phase HPLC (NP-HPLC): This method uses a polar stationary phase and a non-polar mobile phase to separate analytes based on their polarity. inrim.it It is effective for separating lipid classes and can also resolve TAG isomers with different functional groups. ufl.edu

The successful separation of isomers, such as the cis and trans forms of a molecule, is often achievable with HPLC, sometimes requiring optimization of parameters like the mobile phase composition, column temperature, and flow rate to achieve adequate resolution. ufl.eduowlstonemedical.comlcms.cz

Mass Spectrometry-Based Approaches for Structural and Isomeric Differentiation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. wichita.edupnnl.gov It is an indispensable tool in lipidomics for the structural characterization and quantification of lipids. researchgate.net When coupled with separation techniques like HPLC or advanced ion mobility and fragmentation methods, MS can provide detailed information about the isomeric forms of this compound.

Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), also known as Differential Ion Mobility Spectrometry (DMS), is an ion mobility technique that separates ions in the gas phase at atmospheric pressure. researchgate.netnih.gov The separation is based on the difference in an ion's mobility in high and low electric fields. researchgate.net By applying an alternating asymmetric waveform, ions are filtered based on their differential mobility, which is influenced by their size, shape, and charge. nih.gov

A key advantage of FAIMS is its orthogonality to mass spectrometry; it provides an additional dimension of separation based on ion shape rather than just mass-to-charge ratio. nih.govaocs.org This makes the combination of FAIMS-MS particularly potent for resolving isomers that are indistinguishable by MS alone. Research has demonstrated that FAIMS can successfully separate triacylglycerol isomers, including geometric (cis/trans) and positional isomers. nih.gov Specifically, the separation of trielaidin (B52976) and its double-bond positional isomer, This compound , has been noted, with their separation behavior in FAIMS being consistent with that of other lipid isomers. nih.gov This capability allows for the selective analysis of one isomer even in the presence of others, significantly reducing sample complexity and improving the accuracy of identification. aocs.org

Determining the precise location of double bonds within the fatty acyl chains of triacylglycerols is a significant analytical challenge, as conventional tandem mass spectrometry (MS/MS) methods often fail to provide this information. researchgate.net Ozone-induced Dissociation (OzID) is a specialized MS technique developed to address this limitation. researchgate.netutupub.fi

In OzID, mass-selected lipid ions are reacted with ozone gas within the mass spectrometer. hpst.cz The ozone selectively cleaves the carbon-carbon double bonds, generating a pair of structurally diagnostic product ions. hpst.cz The masses of these fragment ions directly correspond to the two ends of the cleaved fatty acid chain, thus revealing the original position of the double bond. hpst.cz This process can be performed online, often coupled with liquid chromatography, allowing for the analysis of complex lipid mixtures. whiterose.ac.uk For a molecule like this compound, which contains three petroselaidic acid moieties, OzID would confirm that the double bond in each acyl chain is located at the Δ6 position. This technique is crucial for distinguishing it from other triacylglycerol isomers, such as triolein, where the double bonds are at the Δ9 position.

While MS is powerful for identification, accurate quantification of glycerides like this compound in complex mixtures (e.g., biological extracts or food matrices) is fraught with challenges. nih.gov

Key Challenges:

Ionization Efficiency: Different lipid species and isomers can have vastly different ionization efficiencies in the MS source. This means that the intensity of the signal does not always directly correlate with the concentration of the analyte. nih.gov

Matrix Effects: The presence of other molecules in a complex sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

Isobaric Overlap: Many different triacylglycerol isomers can have the exact same mass (isobars), making it difficult to distinguish and quantify them individually without prior high-resolution separation. dicp.ac.cn

Lack of Standards: The commercial availability of a wide range of pure triacylglycerol isomer standards is limited, which hampers the development of robust calibration curves for absolute quantification. Current time information in New York, NY, US.

Strategies for Improved Quantification:

Stable Isotope Labeling: The use of isotopically labeled internal standards (e.g., ¹³C-labeled this compound) is the gold standard for quantitative MS. Current time information in New York, NY, US. These standards have nearly identical chemical and physical properties to the analyte but a different mass, allowing them to correct for variations in sample preparation, chromatographic retention, and ionization efficiency.

High-Resolution Separation: Coupling high-efficiency separation techniques like HPLC and FAIMS with MS (LC-MS, FAIMS-MS) is crucial to resolve isobaric isomers before they enter the mass spectrometer, allowing for more accurate, isomer-specific quantification. nih.gov

Standard Addition: This method involves adding known amounts of a standard to the sample matrix to create a calibration curve within the sample itself, which can help to mitigate matrix effects. However, it is a time-consuming process. Current time information in New York, NY, US.

Advanced Data Processing: The development of specialized software can help to deconvolute complex mass spectra from co-eluting isomers by analyzing the ratios of specific fragment ions, enabling more accurate regioisomeric quantification.

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the molecular structure and functional groups present in a compound. For triacylglycerols, techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly useful.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For triacylglycerols like this compound, the IR spectrum would show characteristic absorption bands, most notably:

A strong C=O stretching band for the ester functional groups.

C-H stretching bands for the alkane portions of the fatty acid chains.

A C=C stretching band, which would be indicative of the double bonds.

Bands in the "fingerprint region" (below 1600 cm⁻¹) that are unique to the specific arrangement of atoms.

Crucially, IR spectroscopy can be used to differentiate between cis and trans geometric isomers. Trans double bonds, like those in this compound, typically exhibit a distinct absorption band around 965 cm⁻¹, which is absent in their cis counterparts. This makes IR a straightforward method for confirming the trans configuration of the petroselaidic acid chains.

While no specific, detailed spectroscopic studies focused solely on this compound are readily available in the searched literature, the principles of these analytical methods are well-established for triacylglycerols and their isomers. The application of these techniques provides a comprehensive toolkit for the high-resolution separation, detailed structural characterization, and quantification of this compound in various research contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level information about a molecule's structure. fishersci.comlipidmaps.org For this compound, both ¹H and ¹³C NMR would be employed to confirm its identity and ascertain the specific arrangement of its atoms. fishersci.com

In a typical ¹H NMR spectrum, the protons on the glycerol (B35011) backbone would produce characteristic signals. The two primary protons (sn-1 and sn-3 CH₂) would appear as a multiplet around 4.1-4.3 ppm, while the single secondary proton (sn-2 CH) would be found further downfield, typically around 5.2-5.3 ppm, due to the deshielding effect of the three surrounding ester linkages. The protons on the fatty acid chains would also give distinct signals. The vinylic protons of the trans double bond (–CH=CH–) in the petroselaidic acid moieties would resonate in the region of 5.3-5.4 ppm. The protons alpha to the carbonyl group (–CH₂–COO–) would appear as a triplet around 2.3 ppm. The bulk of the methylene (B1212753) protons (–(CH₂)n–) in the long alkyl chains would create a large, overlapping signal around 1.2-1.4 ppm, while the terminal methyl protons (–CH₃) would produce a triplet at approximately 0.8-0.9 ppm. thermofisher.com

The ¹³C NMR spectrum provides complementary information, allowing for the direct observation of the carbon skeleton. wikipedia.org The carbonyl carbons (C=O) of the ester groups would be the most downfield, appearing in the 172-174 ppm range. The carbons of the trans double bond (–C=C–) would be found around 130 ppm. The glycerol backbone carbons would have signals in the 60-70 ppm range. The remaining carbons of the fatty acid chains, including the carbon alpha to the carbonyl (around 34 ppm), the bulk methylene carbons (22-32 ppm), and the terminal methyl carbon (around 14 ppm), would be observed in the upfield region of the spectrum. labsolu.ca

Interactive Table 1: Predicted NMR Chemical Shifts for this compound

Group Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Glycerol Backbone sn-1, sn-3 CH₂ ~4.1-4.3 ~62
Glycerol Backbone sn-2 CH ~5.2-5.3 ~69
Ester Linkage C=O - ~172-174
Fatty Acid Chain α-CH₂ (to C=O) ~2.3 ~34
Fatty Acid Chain Vinylic CH=CH (trans) ~5.3-5.4 ~130
Fatty Acid Chain Bulk -(CH₂)n- ~1.2-1.4 ~22-32

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nih.govsigmaaldrich.com The IR spectrum of this compound is dominated by absorptions characteristic of a triacylglycerol.

The most prominent peak in the spectrum is the strong C=O stretching vibration from the three ester functional groups, which typically appears around 1745 cm⁻¹. uni.lu The presence of trans-unsaturated fatty acids is confirmed by a distinct absorption band for the C-H out-of-plane bending vibration of the trans double bond (–CH=CH–), which occurs at approximately 965-970 cm⁻¹. nih.gov

Other key absorptions include the C-O stretching vibrations of the ester linkage, which are found in the 1160-1250 cm⁻¹ region. labsolu.ca The C-H stretching vibrations from the numerous methylene and methyl groups in the long fatty acid chains give rise to strong, sharp peaks in the 2850-3000 cm⁻¹ range. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of peaks from various bending and rocking vibrations that are unique to the molecule as a whole.

Interactive Table 2: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Intensity
Ester (C=O) Stretch ~1745 Strong
Alkane (C-H) Stretch 2850-3000 Strong
Ester (C-O) Stretch 1160-1250 Medium-Strong
trans-Alkene (=C-H) Bend (Out-of-plane) 965-970 Medium

X-ray Diffraction (XRD) Studies for Crystalline Structure and Polymorphism

Triacylglycerols like this compound are known to exhibit polymorphism, which is the ability to crystallize in multiple different forms, each with a distinct molecular packing arrangement and unique physical properties such as melting point and stability. X-ray diffraction (XRD) is the primary technique used to identify and characterize these polymorphic forms.

The different polymorphs of TAGs are identified by the characteristic packing of their long fatty acid chains within the crystal lattice, referred to as the subcell structure. The three main polymorphic forms are designated alpha (α), beta-prime (β'), and beta (β).

Alpha (α) Form: This is the least stable polymorph, typically formed upon rapid cooling from the melt. Its XRD pattern is characterized by a single, strong short-spacing peak at approximately 4.15 Å, which corresponds to a loose, hexagonal subcell packing of the acyl chains.

Beta-Prime (β') Form: This is an intermediate, metastable form. Its XRD pattern shows two strong short-spacing peaks, typically around 4.2 Å and 3.8 Å, which arise from a more ordered orthorhombic subcell packing.

Beta (β) Form: This is the most stable polymorph and is favored under conditions of slow cooling or when transforming from less stable forms over time. It exhibits the most ordered packing, a triclinic subcell, which gives rise to a characteristic, strong short-spacing peak at approximately 4.6 Å in its XRD pattern.

Interactive Table 3: Polymorphic Forms of Triacylglycerols

Polymorph Stability Subcell Packing Characteristic Short-Spacing XRD Peak(s) (Å)
Alpha (α) Least Stable (Unstable) Hexagonal ~4.15 (1 peak)
Beta-Prime (β') Intermediate (Metastable) Orthorhombic ~4.2 and ~3.8 (2 peaks)

Applications in Materials Science and Biotechnology

Tripetroselaidin as a Phase-Change Material (PCM)

Phase-change materials (PCMs) are substances that absorb and release large amounts of thermal energy—known as latent heat—at a relatively constant temperature during their phase transition (e.g., from solid to liquid). This property makes them highly effective for thermal energy storage (TES) applications. nih.gov Triglycerides, such as this compound, are a promising class of bio-based PCMs due to their high energy storage densities, biodegradability, and availability from vegetable and animal fats. nih.gov

The suitability of a PCM for a specific latent heat storage application is determined by its thermal properties, primarily its melting temperature and enthalpy of fusion. nih.govmdpi.com this compound exhibits thermal characteristics that make it an interesting candidate for various thermal management applications.

Differential Scanning Calorimetry (DSC) is a standard and widely used technique to evaluate the thermal properties of PCMs, including their transition temperatures, enthalpy of transition, and specific heat. mdpi.com Research evaluating various triglycerides has identified the thermal properties of this compound, positioning it within a useful temperature range for certain applications. nih.gov

Table 1: Thermal Properties of this compound

Property Value Reference
Melting Point (°C) 52.0 nih.gov

These properties, particularly its high latent heat of fusion, indicate a significant capacity for storing thermal energy. nih.gov The development of effective latent heat storage systems contributes to meeting future energy requirements and reducing carbon footprints by enabling applications in waste heat recovery and the integration of renewable energy technologies. nih.govresearchgate.net

A critical factor influencing the performance of triglycerides as PCMs is polymorphism, which is the ability of a solid material to exist in more than one crystalline form. nih.gov Triglycerides typically exhibit three main polymorphs: alpha (α), beta-prime (β'), and beta (β). nih.govresearchgate.net These forms differ in their thermodynamic stability and physical properties, such as melting point and latent heat.

α-form: This is the least stable polymorph and has the lowest melting point. It is kinetically favored and tends to form under rapid cooling conditions. nih.gov

β'-form: This form has intermediate stability and a melting point between the α and β forms. nih.gov

β-form: This is the most stable polymorph with the highest melting point and packing density.

The transitions from the less stable α and β' forms to the more stable β form are irreversible. nih.govresearchgate.net This polymorphic behavior is a crucial consideration in the design and operation of PCM-based thermal storage systems. The specific crystalline form present affects the material's melting and solidification temperatures, as well as its long-term stability and cyclability. For consistent performance, it is often desirable to control the crystallization process to favor the formation of a single, stable polymorph.

Role of this compound in Lipidomic Studies and Biomarker Discovery

Lipidomics is the large-scale study of the pathways and networks of lipids in biological systems. nih.gov Dysregulation of lipid metabolism is linked to a variety of diseases, including cardiovascular disorders, cancer, and neurological diseases. nih.gov Advanced analytical techniques, particularly mass spectrometry-based approaches, have enabled comprehensive profiling of lipids in clinical samples, facilitating the discovery of lipid species that can serve as biomarkers for disease diagnosis, prognosis, and monitoring. nih.govspringernature.com

Triglycerides are a major class of lipids analyzed in lipidomic studies. youtube.com As a specific triglyceride, this compound is part of the complex lipidome that can be interrogated to understand metabolic perturbations. researchgate.net Untargeted lipidomics can be used to study associations between the lipidome and disease states, such as insulin resistance, inflammation, and cardiovascular disease. nih.gov

Potential for Integration in Functional Materials Development

Functional materials are designed to possess specific properties that allow them to perform particular functions. There is a growing interest in using bio-based molecules as building blocks for the development of novel functional materials. nih.gov Molecules derived from biomass, such as cellulose or lignin, are already being used to synthesize components for materials used in catalysis, photovoltaics, and metal-organic frameworks (MOFs). nih.govnih.govresearchgate.net

This compound, as a triglyceride of plant origin, fits within this paradigm of utilizing renewable resources for materials science. Its long fatty acid chains and ester functionalities offer potential sites for chemical modification. These modifications could allow this compound to be integrated into polymer backbones or grafted onto inorganic materials. nih.govnih.gov Such strategies could be used to create new materials with tailored properties, such as hydrophobicity, flexibility, or energy storage capabilities.

The development of functional materials from this compound could lead to applications in various fields:

Smart Textiles: Integration into fabrics could provide thermoregulating properties due to its phase-change behavior.

Bio-based Polymers: It could be used as a monomer or plasticizer in the synthesis of biodegradable plastics.

Advanced Coatings: Functionalized this compound could be used to create coatings with specific surface properties.

While the direct application of this compound in complex functional materials is still an area for future research, the principles established for utilizing other biomass-derived molecules provide a clear pathway for its potential development and integration. researchgate.net

Future Research Directions and Translational Perspectives

Comprehensive Elucidation of Specific Biosynthetic Enzymes and Regulatory Networks for Tripetroselaidin

The biosynthesis of this compound involves the esterification of glycerol (B35011) with three molecules of petroselaidic acid. While the general pathways for triglyceride synthesis are understood, the specific enzymes and regulatory networks that favor the incorporation of petroselaidic acid into the glycerol backbone to form this compound are not yet fully elucidated. Future research should focus on identifying and characterizing the specific acyltransferases that exhibit a high affinity for petroselaidic acid. Understanding the genetic and environmental factors that regulate the expression and activity of these enzymes will be crucial for any potential biotechnological production of this compound.

Rational Design and Development of Targeted this compound Derivatives with Enhanced Biological Efficacy

This compound itself has shown some biological activities, including partial protection against glutamate (B1630785) toxicity in neuronal cultures and moderate activity against certain human tumor cells. lipidbank.jp However, to enhance its therapeutic potential, the rational design and synthesis of this compound derivatives are a promising avenue. Modifications to the fatty acid chains or the glycerol backbone could lead to derivatives with improved biological efficacy, better target specificity, and more favorable pharmacokinetic properties. For instance, introducing specific functional groups could enhance the compound's interaction with biological targets. google.com

Investigation of In Vivo Pharmacological Efficacy, Pharmacokinetics, and Toxicological Profiles

While some in vitro studies on this compound have been conducted, comprehensive in vivo investigations are necessary to translate these findings into potential clinical applications. lipidbank.jpnih.gov Future research must focus on evaluating the pharmacological efficacy of this compound and its derivatives in relevant animal models of disease.

Key areas of investigation should include:

Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental. youtube.comnih.gov Studies should determine its bioavailability, plasma protein binding, and metabolic pathways. youtube.com The long half-life of some lipid-based drugs suggests that this compound's pharmacokinetic profile could be complex. nih.gov

Toxicological Profiles: A thorough toxicological assessment is essential to ensure the safety of any potential therapeutic agent. google.com This includes acute and chronic toxicity studies to identify any potential adverse effects.

Advanced Material Applications: Optimization and Scalability of this compound-based PCMs

This compound's thermal properties, such as its melting point of 52°C, make it a candidate for use as a phase change material (PCM). lipidbank.jpnih.govresearchgate.net PCMs are substances that absorb and release large amounts of thermal energy when changing phase, making them useful for thermal energy storage. thermtest.comwikipedia.orgcrodaindustrialspecialties.com

Future research in this area should focus on:

Optimization: Investigating the effects of impurities and polymorphism on the performance of this compound as a PCM. lipidbank.jp The presence of different crystalline forms (polymorphs) can affect the melting point and latent heat of fusion. nih.govresearchgate.net

Scalability: Developing cost-effective and scalable methods for producing and encapsulating this compound-based PCMs. microteklabs.comrsc.org Encapsulation is often necessary to contain the material in its liquid state and to improve its handling and durability. wikipedia.orgmicroteklabs.com

Integration of Multi-Omics Data to Unravel Systemic Effects of this compound

To gain a holistic understanding of the biological effects of this compound, future research should employ multi-omics approaches. researchgate.netuv.es This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by the compound. nih.govresearchgate.net Such an approach can help to identify the pathways and networks affected by this compound, providing insights into its mechanism of action and potential off-target effects. youtube.com

Q & A

Q. What analytical techniques are essential for confirming the structural identity of Tripetroselaidin in synthesized samples?

To confirm structural identity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (for positional and geometric isomer confirmation), gas chromatography-mass spectrometry (GC-MS) for fatty acid profiling, and infrared (IR) spectroscopy to validate ester linkages. Cross-validation with high-performance liquid chromatography (HPLC) using certified standards (e.g., ZZS-T-230 series) ensures purity and isomer specificity . For novel syntheses, X-ray crystallography may resolve stereochemical ambiguities .

Q. How can researchers ensure the purity of this compound standards when preparing experimental controls?

Purity verification requires orthogonal methods:

  • HPLC with evaporative light scattering detection (ELSD) to quantify triglyceride content (>99% purity).
  • Differential scanning calorimetry (DSC) to detect phase transitions unique to the trans-6 configuration.
  • Thin-layer chromatography (TLC) with iodine staining to identify residual cis-isomers or oxidation byproducts. Calibration against NIST-traceable standards and batch-specific certificates of analysis (COAs) is critical .

Advanced Research Questions

Q. What experimental design considerations are critical when comparing the oxidative stability of this compound with its cis-isomer counterpart?

Key factors include:

  • Controlled environmental variables : Temperature (e.g., 40–60°C for accelerated testing), oxygen partial pressure, and light exposure .
  • Analytical endpoints : Peroxide value (PV), conjugated dienes (UV spectrophotometry), and volatile organic compound (VOC) profiling via headspace GC-MS .
  • Statistical rigor : Repeated-measures ANOVA to account for batch-to-batch variability and kinetic modeling (e.g., Arrhenius equations) to extrapolate shelf-life predictions .

Q. How should researchers address discrepancies in reported thermodynamic data for this compound across different studies?

Systematic approaches include:

  • Meta-analysis of published melting points and enthalpy values, categorizing results by methodology (e.g., DSC vs. capillary methods) .
  • Replication studies under standardized conditions (e.g., ISO 11357-1 for DSC) to isolate instrumental or procedural biases .
  • Computational validation : Molecular dynamics simulations to predict thermodynamic properties and reconcile empirical contradictions .

Q. What methodologies enable precise quantification of this compound in complex lipid matrices during metabolic studies?

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate triglycerides from phospholipids and cholesterol .
  • Detection : Ultra-HPLC (UHPLC) coupled with tandem MS (MS/MS) in multiple reaction monitoring (MRM) mode, targeting m/z transitions specific to this compound’s fragmentation pattern .
  • Validation : Spike-and-recovery experiments in biological matrices (e.g., serum or tissue homogenates) to establish limits of detection (LOD) and quantification (LOQ) .

Data Interpretation and Contradiction Analysis

Q. How can researchers differentiate between isomerization artifacts and true metabolic products in this compound tracer studies?

  • Isotopic labeling : Use of ¹³C- or deuterium-labeled this compound to track metabolic fate without interference from endogenous isomers .
  • Chromatographic resolution : Employ chiral columns (e.g., Lux Cellulose-3) to separate cis/trans isomers post-incubation .
  • Negative controls : Parallel experiments with heat-inactivated enzymes or matrices to identify non-enzymatic isomerization .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.